molecular formula C6H2BrClN2O4 B3065535 1-Bromo-2-chloro-3,5-dinitrobenzene CAS No. 51796-81-7

1-Bromo-2-chloro-3,5-dinitrobenzene

Cat. No.: B3065535
CAS No.: 51796-81-7
M. Wt: 281.45 g/mol
InChI Key: DWZNTFFZRWJFSU-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3,5-dinitrobenzene is an aromatic compound with the molecular formula C6H2BrCl(NO2)2. This compound is characterized by the presence of bromine, chlorine, and two nitro groups attached to a benzene ring. It is a member of the nitrobenzene family, which is known for its diverse applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of bromochlorobenzene derivatives. The typical synthetic route includes:

    Nitration: The starting material, 1-bromo-2-chlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the meta positions relative to the bromine and chlorine substituents.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron in hydrochloric acid.

    Electrophilic Aromatic Substitution: Although less reactive due to the electron-withdrawing nitro groups, the compound can still undergo electrophilic substitution under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Electrophilic Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-bromo-2-chloro-3-amino-5-nitrobenzene.

    Reduction: Formation of 1-bromo-2-chloro-3,5-diaminobenzene.

    Electrophilic Substitution: Formation of poly-substituted benzene derivatives.

Scientific Research Applications

1-Bromo-2-chloro-3,5-dinitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and dyes.

    Biological Studies: It is employed in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the manufacture of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-3,5-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups enhance the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack. The bromine and chlorine substituents further influence the reactivity and orientation of the reactions. The compound’s effects are primarily exerted through its interactions with nucleophiles and electrophiles, leading to the formation of various substituted products.

Comparison with Similar Compounds

    1-Bromo-2,4-dinitrobenzene: Similar structure but with nitro groups at different positions.

    1-Bromo-3,5-dinitrobenzene: Lacks the chlorine substituent.

    1-Chloro-2,4-dinitrobenzene: Similar structure but with chlorine instead of bromine.

Uniqueness: 1-Bromo-2-chloro-3,5-dinitrobenzene is unique due to the presence of both bromine and chlorine substituents along with two nitro groups. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-bromo-2-chloro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNTFFZRWJFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336455
Record name 1-Bromo-2-chloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51796-81-7
Record name 1-Bromo-2-chloro-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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